1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Description
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
6-methoxy-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H13F3O2/c1-17-9-4-5-10-8(7-9)3-2-6-11(10,16)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3 |
InChI Key |
KQQKDNLMXYUGGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy tetralone with 1-diazo-3-methyl-2-butanone. The reaction is typically carried out under Lewis acid-promoted conditions, which facilitate the generation of destabilized vinyl cations. These cations undergo a 1,2-shift across the alkene, followed by an irreversible C-H insertion to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Reductive Amination
This method is central to forming the tetrahydronaphthalene skeleton. Tetralone reacts with piperazine derivatives to form enamines, which are reduced to yield the bicyclic structure .
Mechanism :
-
Enamine formation : Tetralone reacts with piperazine to form a Schiff base.
-
Reduction : Sodium borohydride reduces the enamine to the tetrahydronaphthalene.
Trifluoromethylation
The trifluoromethyl group is typically introduced via electrophilic or nucleophilic substitution. For tetrahydronaphthalene derivatives, acidic conditions (e.g., trifluoromethanesulfonic acid) may facilitate substitution at activated positions.
Methoxylation
Methylation of phenolic hydroxyl groups is commonly achieved using methyl iodide in the presence of a base (e.g., K2CO3). This step ensures selective functionalization at the 6-position .
Hydroxy Group
The hydroxy group at position 1 may participate in:
-
Nucleophilic substitution : Reactions with alkylating agents (e.g., methyl iodide).
-
Acid-base reactions : Protonation/deprotonation under acidic/basic conditions.
Trifluoromethyl Group
The CF3 group is electron-withdrawing, influencing:
-
Electrophilic aromatic substitution : Directing substitution to deactivated positions.
-
Stability : Enhancing resistance to oxidative degradation.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular formula | C12H11F3O2 | HRMS |
| Molecular weight | 248.21 g/mol | - |
| Key NMR signals | Hydroxy (δ ~5.0 ppm), methoxy (δ ~3.8 ppm), CF3 (δ ~12-14 ppm) | 1H/13C NMR |
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving hydroxy and methoxy groups.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as drug development.
Industry: The compound might be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects is not well-documented. its chemical structure suggests that it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions could influence various biochemical pathways and processes.
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene (CAS 1730-48-9)
- Molecular Formula : C₁₁H₁₄O
- Molecular Weight : 162.23 g/mol
- Key Differences :
- Lacks hydroxyl and trifluoromethyl groups.
- The methoxy group at position 6 enhances electron density in the aromatic ring, influencing reactivity in dehydrogenation reactions (e.g., catalytic conversion to 2-methoxynaphthalene via iridium pincer complexes) .
- Lower molecular weight and polarity compared to the target compound.
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid (CAS 153707-94-9)
6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 51510-70-4)
- Molecular Formula : C₁₅H₂₂O
- Molecular Weight : 218.33 g/mol
- Key Differences :
- Incorporates four methyl groups (positions 1 and 4) instead of hydroxyl and trifluoromethyl substituents.
- Increased steric hindrance and hydrophobicity due to methyl groups, reducing reactivity in electrophilic substitution reactions.
1-Bromo-1,2,3,4-tetrahydronaphthalene (CAS 75238-77-6)
- Molecular Formula : C₁₀H₁₁Br
- Molecular Weight : 211.10 g/mol
- Likely higher reactivity in nucleophilic substitutions compared to the target compound’s trifluoromethyl group.
Structural and Functional Group Analysis
Table 1: Comparative Properties of Tetrahydronaphthalene Derivatives
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₃F₃O₂ | 1-OH, 6-OCH₃, 1-CF₃ | 246.23 | High electronegativity, H-bonding |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | C₁₁H₁₄O | 6-OCH₃ | 162.23 | Electron-rich aromatic system |
| 1-Amino-6-methoxy derivative | C₁₂H₁₅NO₃ | 1-NH₂, 6-OCH₃, 1-COOH | 221.25 | Zwitterionic potential |
| 6-Methoxy-tetramethyl derivative | C₁₅H₂₂O | 6-OCH₃, 1,1,4,4-CH₃ | 218.33 | Steric bulk, hydrophobicity |
| 1-Bromo derivative | C₁₀H₁₁Br | 1-Br | 211.10 | Halogen bonding, reactivity |
Research Findings and Trends
- Electronic Effects: The trifluoromethyl group in the target compound likely reduces electron density at the 1-position, contrasting with methoxy or amino groups that donate electrons .
- Solubility : Hydroxyl and methoxy groups may enhance aqueous solubility compared to methyl or bromine substituents .
- Stability : The trifluoromethyl group could improve metabolic stability in biological systems compared to methyl groups, as seen in related fluorinated pharmaceuticals .
Biological Activity
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a compound belonging to the tetrahydronaphthalene family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, structure, and biological effects, particularly focusing on its cytotoxic properties against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a tetrahydronaphthalene backbone with hydroxyl and methoxy functional groups, alongside a trifluoromethyl substituent. The synthesis of this compound typically involves multi-step organic reactions that can include the use of catalysts and specific reaction conditions to ensure high yields and purity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings indicate significant cytotoxicity, with varying IC50 values across different cell types:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 16.3 |
| HepG2 | 34.3 |
| LU | 8.0 |
These results suggest that the compound has potential as an anticancer agent, particularly against breast (MCF-7) and lung (LU) cancer cells .
The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated but may involve the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures often interact with cellular pathways that regulate cell cycle and apoptosis .
Case Studies
Several case studies have highlighted the efficacy of tetrahydronaphthalene derivatives in cancer therapy:
- Study on Olax imbricata : This study isolated several tetrahydronaphthalene derivatives and assessed their cytotoxicity. Among them, a derivative closely related to our compound exhibited significant activity against MCF-7 and HepG2 cell lines .
- Antiproliferative Effects : Research has indicated that compounds with trifluoromethyl groups often enhance biological activity due to their electron-withdrawing properties, which can affect receptor binding and cellular uptake .
Q & A
Q. What are the optimal synthetic routes for 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally similar naphthalene derivatives. For example, allyl esterification of a tetrahydronaphthalenone precursor (e.g., 6-methoxy-3,4-dihydronaphthalen-1(2H)-one) under controlled conditions has achieved 70% yield using pentane:ethyl acetate (8:2) for purification via column chromatography . Optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution at the trifluoromethyl position.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature control : Gradual heating (50–80°C) minimizes side reactions like over-oxidation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer: A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR can resolve stereochemistry and confirm substituent positions (e.g., methoxy at C6, trifluoromethyl at C1). 2D NMR (COSY, HSQC) clarifies coupling in the tetrahydronaphthalene ring .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₃H₁₅F₃O₂).
- Chromatography : TLC (RF = 0.3 in pentane:ethyl acetate) monitors reaction progress, while HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What inclusion criteria should guide the selection of toxicological studies for assessing this compound’s health effects?
Methodological Answer: Adopt systematic review frameworks from naphthalene derivative toxicology:
- Species : Prioritize human data (epidemiological studies) and mammalian models (rodents) for cross-species relevance .
- Exposure routes : Focus on inhalation, oral, and dermal pathways (Table B-1, ).
- Health outcomes : Include systemic effects (hepatic, renal) and molecular endpoints (e.g., oxidative stress biomarkers) .
- Study quality : Exclude studies with undefined dosing or non-peer-reviewed methodologies .
Advanced Research Questions
Q. How can electrochemical properties of this compound be leveraged in energy storage applications, and what structural modifications enhance stability?
Methodological Answer: Naphthalene derivatives with redox-active hydroxyl/amine groups (e.g., hydrophilic alkylamine scaffolds) show promise in aqueous organic flow batteries (AOFBs):
- In situ electrochemical synthesis : Combine chemical and electrochemical steps to generate stable radicals (e.g., hydroquinone → quinone transitions) .
- Stability optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce radical degradation. Solubility is enhanced via polar substituents (e.g., –NH₂, –OH) .
- Cycling performance : Test under air-atmosphere conditions (≥500 cycles, Coulombic efficiency >98%) using cyclic voltammetry (CV) .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?
Methodological Answer: Address discrepancies through:
- Dose-response alignment : Normalize in vitro IC₅₀ values to in vivo equivalent doses using physiologically based pharmacokinetic (PBPK) modeling .
- Metabolic profiling : Compare hepatic microsomal metabolism (e.g., CYP450-mediated oxidation) across species to identify interspecies variability .
- Meta-analysis : Apply tools like NIH RePORTER or TOXCENTER to aggregate data and identify confounding factors (e.g., exposure duration, vehicle solvents) .
Q. How does the trifluoromethyl group influence the compound’s photophysical behavior compared to non-fluorinated analogs?
Methodological Answer: The –CF₃ group alters electronic and steric properties:
- Electronic effects : Fluorine’s electronegativity increases electron-deficient character, red-shifting UV-Vis absorption (e.g., λmax shift from 280 nm to 310 nm in acetonitrile) .
- Computational modeling : Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps (ΔE ≈ 0.5 eV) compared to methyl-substituted analogs .
- Liquid crystal behavior : The –CF₃ group disrupts π-π stacking, reducing mesophase stability but enhancing solubility in polar matrices .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
